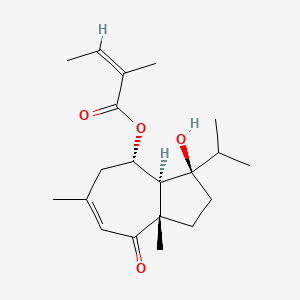Lapidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Lapidine is a bicyclic sesquiterpene with the molecular formula and a molecular weight of approximately 334.45 g/mol. It is classified under the category of natural products and is noted for its diverse chemical properties and potential therapeutic applications. The compound is characterized by its unique structure, which features multiple functional groups that contribute to its reactivity and biological activity. Lapidine is primarily sourced from various plant extracts, highlighting its significance in phytochemistry.
- Oxidation: The hydroxy group in lapidine can be oxidized to form a carbonyl group, altering its reactivity and potential biological effects.
- Reduction: The compound may also participate in reduction reactions, which can modify its functional groups and influence its pharmacological properties.
- Esterification: Lapidine can react with acids to form esters, which may enhance its solubility and bioavailability in biological systems.
These reactions are crucial for modifying lapidine's properties for various applications in medicinal chemistry.
Lapidine exhibits notable biological activities, including:
- Antinociceptive Effects: Studies have shown that lapidine possesses significant pain-relieving properties comparable to classical analgesics .
- Anti-inflammatory Activity: The compound has demonstrated effectiveness in reducing inflammation, making it a candidate for treating inflammatory diseases .
- Antipyretic Effects: While less pronounced than its antinociceptive and anti-inflammatory effects, lapidine also exhibits some ability to reduce fever .
These biological activities suggest that lapidine could be beneficial in developing new therapeutic agents.
Lapidine can be synthesized through various methods, including:
- Natural Extraction: It is often isolated from plant sources using solvent extraction techniques. This method involves extracting the compound from plant materials known to contain high concentrations of bicyclic sesquiterpenes.
- Chemical Synthesis: Laboratory synthesis methods may involve cyclization reactions of simpler organic molecules to construct the bicyclic structure characteristic of lapidine. Specific conditions such as temperature, pressure, and catalysts are optimized to increase yield and purity.
The choice of synthesis method can significantly impact the purity and yield of lapidine produced.
Lapidine has several potential applications, particularly in the pharmaceutical industry:
- Pharmaceutical Development: Due to its analgesic and anti-inflammatory properties, lapidine is being explored as a candidate for new pain management therapies.
- Natural Product Research: The compound serves as a model for studying the pharmacological effects of terpenoids and their derivatives.
- Cosmetic Formulations: Its bioactive properties may also make lapidine suitable for inclusion in cosmetic products aimed at reducing inflammation or irritation.
Research into the interactions of lapidine with other biological molecules is ongoing. Key areas of study include:
- Protein Binding: Understanding how lapidine binds to proteins can provide insights into its mechanism of action and therapeutic potential.
- Synergistic Effects: Studies are being conducted to evaluate whether lapidine exhibits synergistic effects when combined with other natural compounds or pharmaceuticals, enhancing its efficacy.
These interaction studies are essential for elucidating the full therapeutic potential of lapidine.
Lapidine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Andrographolide | Known for anti-inflammatory effects; similar structure. | |
| Myricetin | Exhibits antioxidant properties; widely studied in plants. | |
| Quercetin | A flavonoid with strong anti-inflammatory properties. |
Uniqueness of Lapidine
Lapidine's uniqueness lies in its specific bicyclic structure combined with functional groups that confer distinct biological activities not fully replicated by similar compounds. While many terpenoids exhibit anti-inflammatory properties, lapidine's specific combination of effects—including significant antinociceptive activity—sets it apart as a promising candidate for further research and development in therapeutic applications.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Abramov AY, Zamaraeva MV, Hagelgans AI, Azimov RR, Krasilnikov OV. Influence of plant terpenoids on the permeability of mitochondria and lipid bilayers. Biochim Biophys Acta. 2001 May 2;1512(1):98-110. PubMed PMID: 11334628.
3: Chen PP, Nieser N, Lapidin J. A review of Bornean Micronectidae (Hemiptera, Heteroptera, Nepomorpha) with descriptions of two new species from Sabah, Malaysia. Zookeys. 2015 Apr 30;(501):27-62. doi: 10.3897/zookeys.501.9416. eCollection 2015. PubMed PMID: 25987878; PubMed Central PMCID: PMC4432318.








